molecular formula C20H22BrNO2 B2981844 Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 1391609-57-6

Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No. B2981844
CAS RN: 1391609-57-6
M. Wt: 388.305
InChI Key: SFIFXZBEPPKTSW-UHFFFAOYSA-N
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Description

This compound is a derivative of phenyl ethyl alcohol and ethyl propionate, which are both organic compounds . It likely contains an aromatic ring (from the phenyl group), a bromine atom (from the bromophenyl group), and an ester group (from the carboxylate part of the name).


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes .


Molecular Structure Analysis

The molecular structure would likely include a phenyl ring attached to an ethyl group, with a bromine atom attached to the phenyl ring. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

Ethers, which this compound is, commonly undergo cleavage of the C–O bond when exposed to strong acids .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a liquid at room temperature . The exact physical and chemical properties would depend on the specific structure of the compound.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds . These reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers. The presence of the bromophenyl group makes it a suitable candidate for acting as an electrophile in these reactions.

Biological Activity Exploration

Indole derivatives, to which this compound is structurally related, have shown a wide range of biological activities . This includes antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Therefore, this compound could be a valuable scaffold for developing new medications or studying biological pathways.

Enantioselective Synthesis

Compounds like Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can be used in the formation of enantioenriched boronic esters, which are crucial in asymmetric synthesis . This is particularly important for creating substances with high enantioselectivity, which is a key factor in drug effectiveness and safety.

Environmental Studies

The compound’s solubility and potential mobility in water systems could make it a subject of environmental studies . Its impact on water solubility and distribution in aquatic systems could be explored, particularly in the context of pharmaceutical pollutants.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if used in medicinal chemistry, it would interact with biological systems in a specific way to exert its effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid ingestion and contact with skin or eyes, and to use the compound only in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its specific applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

ethyl 2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-4-24-19(23)14-8-9-17-16(11-14)20(2,3)12-18(22-17)13-6-5-7-15(21)10-13/h5-11,18,22H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFXZBEPPKTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 4-aminobenzoic acid ethyl ester (16.5 g, 100 mmol), 3-bromo benzaldehyde (18.5 g, 100 mmol) and ytterbium(III) triflate hydrate (12.4 g, 20 mmol) in acetonitrile (350 mL) was cooled to 0° C. in a sealed reaction bottle. Then a cooled solution of isobutene (28 g, 500 mmol) was added into. The reaction mixture was heated to 90° C. and stirred for 12 h. The solvent was removed in vacuo and the residue was purified on flash silica gel chromatography (silica gel from QingDao, 200-300 mesh, glass column from Shanghai SD company) (10% ethyl acetate/hexanes) to afford 2-(3-bromo-phenyl)-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid ethyl ester (16.7 g, 43%) as a white solid: MS (ESI) M+1=388.0.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

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